Endogenous HDAC inhibitor. Transports fatty acids across the mitochondrial membrane. Neuromodulator and antiaging agent. Prevents neurotoxicity in vivo.
L-Carnitine is a conditionally essential nutrient. It is obtained from dietary sources or through the metabolism of lysine and methionine. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, has other diverse roles on metabolism, and is involved in the maintenance of coenzyme A (CoA;) stores. Plasma and/or tissue levels of L-carnitine are decreased in primary L-carnitine deficiency, a disorder characterized by impaired fatty acid oxidation, with symptoms varying depending on whether it is systemic or muscle-specific. Serum and tissue levels of L-carnitine are also reduced in secondary L-carnitine deficiencies caused by a variety of hereditary defects or acquired disorders.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Levocarnitine is a naturally available compound that plays a significant role in fatty acid oxidation and energy production in the human body. It is majorly found in skeletal and cardiac muscles of mammals and facilitates the transport of long chain fatty acids into mitochondria.
Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.
(R)-Carnitine, also known as carnitine or carnitor, belongs to the class of organic compounds known as carnitines. These are organic compounds containing the quaternary ammonium compound carnitine (R)-Carnitine is a drug which is used for treatment of primary systemic carnitine deficiency, a genetic impairment of normal biosynthesis or utilization of levocarnitine from dietary sources, or for the treatment of secondary carnitine deficiency resulting from an inborn error of metabolism such as glutaric aciduria ii, methyl malonic aciduria, propionic acidemia, and medium chain fatty acylcoa dehydrogenase deficiency. used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias. parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease (R)-Carnitine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa) (R)-Carnitine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and cerebrospinal fluid. Within the cell, (R)-carnitine is primarily located in the cytoplasm, mitochondria, endoplasmic reticulum and peroxisome (R)-Carnitine exists in all eukaryotes, ranging from yeast to humans. In humans, (R)-carnitine is involved in carnitine synthesis pathway, the Beta oxidation OF very long chain fatty acids pathway, the adrenoleukodystrophy, X-linked pathway, and the fatty acid metabolism pathway (R)-Carnitine is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF short chain saturated fatty acids pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), short chain acyl CoA dehydrogenase deficiency (scad deficiency), and very-long-chain acyl CoA dehydrogenase deficiency (vlcad) (R)-Carnitine is a potentially toxic compound (R)-Carnitine has been found to be associated with several diseases known as myopathic carnitine deficiency, carnitine transporter defect; primary systemic carnitine deficiency, and long-chain fatty acids, defect in transport of; (r)-carnitine has also been linked to several inborn metabolic disorders including propionic acidemia and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.
Carnitine is an amino-acid betaine that is butanoate substituted with a hydroxy group at position C-3 and a trimethylammonium group at C-4. It has a role as a human metabolite and a mouse metabolite. It derives from a butyrate. It is a conjugate base of a carnitinium.